2-Bromo-3-nitrophenol
Description
Historical Context and Significance in Aromatic Chemistry
The significance of 2-Bromo-3-nitrophenol is best understood within the broader context of halogenated nitrophenols. These compounds are a classic example of how substituents influence the electronic properties and reactivity of an aromatic ring. The hydroxyl (-OH) group is an activating, ortho-, para-director, while the nitro (-NO₂) group is a powerful deactivating, meta-director. The presence of a halogen, like bromine, further modifies the ring's reactivity through its inductive electron-withdrawing effect and its resonance electron-donating effect.
This interplay of functional groups makes halogenated nitrophenols crucial precursors in various fields. They are pivotal in the development of agrochemicals, serving as starting materials for herbicides and fungicides. In the pharmaceutical industry, they are used as intermediates for synthesizing active pharmaceutical ingredients.
The synthesis and reactions of such polysubstituted aromatic compounds have been a cornerstone of organic chemistry. The ability to selectively introduce and manipulate these functional groups is fundamental to the synthesis of a vast array of organic molecules. This compound, with its specific arrangement of substituents, presents a unique set of synthetic possibilities, contributing to the rich and diverse field of aromatic chemistry.
Academic Relevance and Research Trajectories
The academic relevance of this compound lies primarily in its utility as a building block in organic synthesis. a2bchem.com Researchers utilize it as a starting material to create more complex molecules with potential applications in pharmaceuticals and functional materials. a2bchem.com The compound's functional groups can be selectively modified; for instance, the nitro group can be reduced to an amine, opening up pathways to new classes of compounds. a2bchem.com
One common synthesis for this compound involves the demethylation of 2-bromo-3-nitroanisole (B183254) using reagents like boron tribromide in dichloromethane. chemicalbook.com This reaction provides a reliable route to obtain the phenol (B47542) for subsequent transformations.
| Property | Value |
| CAS Number | 101935-40-4 |
| Molecular Formula | C₆H₄BrNO₃ |
| Molecular Weight | 218.00 g/mol . nih.gov |
| Appearance | Yellow solid. chemicalbook.com |
Research trajectories often involve using nitrophenol derivatives in the synthesis of biologically active compounds. For example, studies on other nitrophenol derivatives have focused on creating potential cognition enhancers and inhibitors for enzymes like neuronal nitric oxide synthase. nih.govresearchgate.net While not directly involving this compound, these studies highlight a broader research interest in leveraging the chemical properties of nitrophenols to develop new therapeutic agents. nih.govresearchgate.net The unique substitution pattern of this compound makes it a candidate for similar synthetic explorations, allowing chemists to generate novel structures for structure-activity relationship (SAR) studies. a2bchem.com
Overview of Contemporary Research Challenges and Opportunities
The primary challenge in working with polysubstituted aromatics like this compound is achieving regioselectivity in subsequent reactions. The directing effects of the existing substituents can sometimes lead to mixtures of products, requiring careful optimization of reaction conditions to favor the desired isomer.
However, these challenges are intrinsically linked to the opportunities the compound presents. The presence of three distinct functional groups offers multiple handles for chemical modification. a2bchem.com This versatility is a significant opportunity for synthetic chemists.
Key Synthetic Opportunities:
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the ring towards nucleophilic attack, potentially allowing for the displacement of the bromine atom under specific conditions.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂), which can then participate in a wide range of reactions, such as diazotization or amide bond formation, leading to compounds like 3-Amino-2-bromophenol. a2bchem.comchemicalbook.com
Etherification/Esterification of the Phenol: The hydroxyl group can be easily converted into an ether or an ester, allowing for the introduction of various side chains and functional groups.
Cross-Coupling Reactions: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
These synthetic routes allow researchers to use this compound as a strategic starting point for constructing diverse and complex molecules. a2bchem.com This capability is crucial in fields like drug discovery and materials science, where the synthesis of novel molecular frameworks is essential for progress.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVRWIBVVHOHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429111 | |
| Record name | 2-bromo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101935-40-4 | |
| Record name | 2-bromo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic and Structural Elucidation of 2 Bromo 3 Nitrophenol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of 2-Bromo-3-nitrophenol provides critical information about the number, environment, and connectivity of protons on the aromatic ring. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals for the three aromatic protons and the single hydroxyl proton. chemicalbook.com
The aromatic region typically shows a complex pattern due to the electronic effects of the bromo, nitro, and hydroxyl substituents. The observed chemical shifts (δ) are recorded in parts per million (ppm) relative to a standard, tetramethylsilane (B1202638) (TMS).
A reported ¹H NMR spectrum in CDCl₃ shows the following signals: a doublet at 7.48 ppm (J = 8.1 Hz), a triplet at 7.37 ppm (J = 8.1 Hz), and a doublet at 7.27 ppm (J = 8.4 Hz), each integrating to one proton. chemicalbook.com Additionally, a broad singlet corresponding to the phenolic hydroxyl proton appears at 6.13 ppm. chemicalbook.com The splitting patterns (doublet and triplet) arise from spin-spin coupling between adjacent protons on the benzene (B151609) ring, confirming their relative positions.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
|---|---|---|---|---|
| 7.48 | Doublet (d) | 8.1 | 1H | Aromatic Proton |
| 7.37 | Triplet (t) | 8.1 | 1H | Aromatic Proton |
| 7.27 | Doublet (d) | 8.4 | 1H | Aromatic Proton |
| 6.13 | Broad Singlet (br s) | - | 1H | -OH (Phenolic) |
Carbon-13 (¹³C) NMR Spectral Assignment
Complementing the proton data, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom in the molecule. The spectrum of this compound shows six distinct signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached substituents (-Br, -NO₂, -OH).
Reported ¹³C NMR data in CDCl₃ solvent shows peaks at δ 153.7, 128.7, 119.8, 117.5, and 102.9 ppm. chemicalbook.com The carbon atom attached to the electron-withdrawing hydroxyl group (C-OH) is typically deshielded and appears at the lowest field (153.7 ppm). Conversely, the carbon bearing the bromine atom (C-Br) is found at a relatively high field (102.9 ppm). chemicalbook.com The remaining signals are assigned to the other aromatic carbons based on the combined electronic effects of the substituents.
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 153.7 | C-OH |
| 128.7 | Aromatic C-H |
| 119.8 | Aromatic C-H |
| 117.5 | Aromatic C-H |
| 102.9 | C-Br |
Nitrogen-15 (¹⁵N) NMR Studies
Direct detection of the ¹⁵N nucleus is often challenging due to its low natural abundance (0.36%) and a low gyromagnetic ratio, which results in low sensitivity. wikipedia.org For derivatives containing nitro groups, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atom.
While specific ¹⁵N NMR data for this compound is not extensively documented, the chemical shift for the nitro (-NO₂) group is expected to fall within the typical range for aromatic nitro compounds. The chemical shifts for ¹⁵N are commonly referenced against liquid ammonia (B1221849) (NH₃) or nitromethane (B149229) (CH₃NO₂). wikipedia.org The ¹⁵N chemical shift range for nitro groups is generally found between 385 to 410 ppm. researchgate.net Due to sensitivity issues, indirect detection methods such as Heteronuclear Multiple Bond Correlation (HMBC), which correlates the nitrogen atom to nearby protons over two or three bonds, are often employed. reddit.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are powerful for establishing the complete structural connectivity of a molecule by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu A ¹H-¹H COSY spectrum of this compound would show cross-peaks between the signals of adjacent aromatic protons, confirming their sequence on the ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.eduyoutube.com This technique would be used to definitively assign each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum. emerypharma.com
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
Key expected vibrational frequencies include:
O-H Stretching : A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.
Aromatic C-H Stretching : One or more sharp peaks typically appear just above 3000 cm⁻¹.
N-O Stretching : The nitro group gives rise to two strong and characteristic absorptions: an asymmetric stretch typically near 1530-1575 cm⁻¹ and a symmetric stretch around 1335-1350 cm⁻¹. researchgate.net
Aromatic C=C Stretching : Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic ring.
C-O Stretching : A distinct band for the phenolic C-O bond is expected around 1200-1250 cm⁻¹.
C-Br Stretching : The vibration for the carbon-bromine bond typically appears as a strong absorption in the fingerprint region, usually between 500-700 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200 - 3600 (broad) | Phenolic -OH |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| N-O Asymmetric Stretch | 1530 - 1575 | Nitro (-NO₂) |
| Aromatic C=C Stretch | 1400 - 1600 | Aromatic Ring |
| N-O Symmetric Stretch | 1335 - 1350 | Nitro (-NO₂) |
| C-O Stretch | 1200 - 1250 | Phenolic C-OH |
| C-Br Stretch | 500 - 700 | Bromo (-Br) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. The monoisotopic mass of the compound is 216.93746 Da. nih.gov
A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). miamioh.edu This characteristic doublet is a definitive indicator of a monobrominated compound.
Electrospray ionization (ESI) mass spectrometry often shows the protonated molecule, [M+H]⁺. For this compound, this has been observed with an m/z value of 217.8. chemicalbook.com In addition to the protonated molecule, other adducts can be formed depending on the solvent and analytical conditions. The fragmentation pattern of nitroaromatic compounds typically involves the loss of the nitro group (NO₂) or parts of it (e.g., NO, O).
Predicted m/z values for various adducts of this compound are detailed in the table below.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M-H]⁻ | [C₆H₃BrNO₃]⁻ | 215.93017 |
| [M+H]⁺ | [C₆H₅BrNO₃]⁺ | 217.94473 |
| [M+Na]⁺ | [C₆H₄BrNO₃Na]⁺ | 239.92667 |
| [M+NH₄]⁺ | [C₆H₈BrNO₃N]⁺ | 234.97127 |
| [M+K]⁺ | [C₆H₄BrKNO₃]⁺ | 255.90061 |
| [M+HCOO]⁻ | [C₇H₅BrNO₅]⁻ | 261.93565 |
Data sourced from predicted values. uni.lu
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction (XRD) analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.
While a specific, publicly available crystal structure for this compound has not been identified, analysis of closely related structures, such as 2-Bromo-3-nitrobenzaldehyde, can provide significant insight into the likely solid-state interactions. In the crystal structure of 2-Bromo-3-nitrobenzaldehyde, notable non-covalent interactions were observed that dictate the molecular packing. researchgate.net These include:
Intramolecular Halogen-Oxygen Interaction: A close contact between the bromine atom and an oxygen atom of the adjacent nitro group (Br···O). researchgate.net
Intermolecular Interactions: The molecules were found to form dimers through weak intermolecular Br···O interactions involving the nitro groups of neighboring molecules. Furthermore, close Br···Br contacts were observed. researchgate.net
These types of interactions, particularly halogen bonding (Br···O) and other weak forces like C-H···O hydrogen bonds, are expected to play a crucial role in the crystal packing of this compound. The interplay between the hydroxyl, bromo, and nitro substituents would likely lead to a complex network of hydrogen bonds and halogen bonds, defining the supramolecular architecture of the solid.
Table 3: Potential Intermolecular Interactions in Solid this compound (Inferred from Analogs)
| Interaction Type | Description | Potential Atoms Involved |
|---|---|---|
| Hydrogen Bonding | Strong directional interaction | Phenolic O-H as donor, Nitro O as acceptor |
| Halogen Bonding | Interaction involving bromine as an electrophilic region | Br atom as donor, Nitro O atom as acceptor |
| π-π Stacking | Stacking of aromatic rings | Benzene rings of adjacent molecules |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dictated by the chromophoric nitro group (-NO₂) and the auxochromic hydroxyl (-OH) and bromo (-Br) groups attached to the benzene ring. The benzene ring itself absorbs in the UV region, but the substituents modify the absorption maxima (λ_max) and intensity.
The nitro group significantly extends the conjugation of the π-electron system of the benzene ring. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift).
The UV-Vis spectrum of nitrophenols typically displays two main absorption bands:
A high-energy band in the deep UV region, corresponding to a π→π* transition associated with the benzene ring.
A lower-energy band at a longer wavelength (near-UV or visible), which is attributed to an n→π* transition involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups, as well as charge-transfer transitions.
For example, 3-nitrophenol (B1666305) shows a λ_max at 275 nm and a second, broader band with a λ_max at 340 nm that extends into the visible region up to 450 nm. This absorption of blue/violet light is what makes the compound appear pale yellow. Given that this compound is described as a yellow or orange-brown solid, its absorption spectrum is expected to be similar, with a tail extending into the visible light region. chemicalbook.com The presence of the bromine atom can further influence the exact position and intensity of these absorption maxima.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Spectral Region | Chromophore |
|---|---|---|---|
| π → π* | π bonding to π* anti-bonding | Ultraviolet (<300 nm) | Substituted Benzene Ring |
Computational Chemistry and Theoretical Studies of 2 Bromo 3 Nitrophenol
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rjpn.org By employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can determine the most stable, low-energy geometry of 2-Bromo-3-nitrophenol. This process, known as geometry optimization, calculates key structural parameters including bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state.
The electronic properties of the aromatic ring in this compound are significantly influenced by its substituents. The hydroxyl (-OH) group acts as an activating ortho-, para-director, while the nitro (-NO₂) group is a strong deactivating, meta-director. The bromine (-Br) atom further modifies the ring's reactivity through its inductive electron-withdrawing and resonance electron-donating effects. DFT calculations elucidate the distribution of electron density across the molecule, reflecting the interplay of these functional groups and providing a foundation for understanding its chemical behavior.
| Parameter | Bond | Typical Calculated Value (Å) |
|---|---|---|
| Bond Lengths | C-O (hydroxyl) | 1.36 - 1.38 |
| O-H | 0.96 - 0.98 | |
| C-N (nitro) | 1.45 - 1.48 | |
| C-Br | 1.88 - 1.91 | |
| Bond Angles | C-O-H | 108° - 110° |
| O-N-O | 123° - 125° |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.comossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com
A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap signifies high stability and lower reactivity. irjweb.comwuxibiology.com For this compound, the electron-donating hydroxyl group raises the HOMO energy level, while the electron-withdrawing nitro and bromo groups lower the LUMO energy level. This combined effect is expected to result in a relatively small energy gap, suggesting that the molecule is chemically reactive and facilitates intramolecular charge transfer. irjweb.com
| Parameter | 2-Nitrophenol (B165410) rjpn.org | Phenol (B47542) rjpn.org |
|---|---|---|
| EHOMO (eV) | -6.83 | -6.13 |
| ELUMO (eV) | -2.51 | -0.66 |
| Energy Gap (ΔE) (eV) | 4.32 | 5.47 |
| Hardness (η) | 2.16 | 2.73 |
| Electrophilicity Index (ω) | 4.98 | 2.26 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and identifying its reactive sites. wolfram.commdpi.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.comresearchgate.net Green and yellow areas represent regions of near-zero or intermediate potential, respectively. researchgate.net
For this compound, the MEP map is expected to show a high concentration of negative potential (red) around the oxygen atoms of both the hydroxyl and nitro groups, as they are highly electronegative. These sites are the most likely to act as hydrogen bond acceptors. set-science.com Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it a primary hydrogen bond donor site. set-science.com The regions around the bromine atom and the aromatic protons would also show varying degrees of positive potential, indicating their susceptibility to nucleophilic interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding patterns within a molecule, such as bonds and lone pairs. wisc.edu It is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. This is achieved by analyzing the interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). researchgate.net
| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |
|---|---|---|---|
| LP(O)hydroxyl | π(C-C)ring | n → π | 15 - 25 |
| LP(Br) | π(C-C)ring | n → π | 5 - 10 |
| π(C-C)ring | π(C-N)nitro | π → π | 20 - 30 |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. set-science.comflinders.edu.au The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are used to create a 2D fingerprint plot, which provides a unique summary of all intermolecular contacts in the crystal. crystalexplorer.net
| Interaction Type | Description | Predicted Contribution (%) |
|---|---|---|
| H···H | General van der Waals contacts | 40 - 50% |
| O···H / H···O | Hydrogen bonding interactions | 15 - 25% |
| Br···H / H···Br | Halogen-hydrogen contacts | 10 - 20% |
| C···H / H···C | Weak C-H···π interactions | 5 - 10% |
Conformational Analysis and Energetic Stability of Isomers and Rotamers
Conformational analysis involves identifying the different spatial arrangements (conformers or rotamers) of a molecule and determining their relative energetic stabilities. For this compound, conformational flexibility arises primarily from the rotation of the hydroxyl (-OH) and nitro (-NO₂) groups around their single bonds to the benzene (B151609) ring.
Quantum chemical calculations are used to map the potential energy surface by systematically rotating these groups and calculating the energy of each resulting conformation. researchgate.net The most stable conformer will be the one with the global minimum energy. For this compound, the relative orientation of the -OH and -NO₂ groups is crucial. A conformation that allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the adjacent nitro group would likely be highly stabilized, representing a low-energy state. The analysis also considers steric hindrance between the bulky bromine and nitro groups to identify the most favorable spatial arrangement.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. researchgate.net Using the optimized geometry of this compound obtained from DFT calculations, it is possible to simulate its vibrational (FTIR and FT-Raman) and electronic (UV-Visible) spectra.
Vibrational frequency calculations predict the positions and intensities of absorption bands corresponding to the fundamental modes of the molecule, such as the stretching and bending of the -OH, C-N, N-O, and C-Br bonds. researchgate.net Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Visible spectrum. researchgate.net The absorption peaks for nitrophenols are typically blue-shifted compared to their deprotonated forms. mdpi.com Comparing these computationally predicted spectra with experimentally measured spectra helps confirm the molecular structure and provides a deeper understanding of its electronic transitions.
Chemical Reactivity and Transformation Mechanisms of 2 Bromo 3 Nitrophenol
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Bromine and Nitro Groups
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. openstax.orglibretexts.org In 2-bromo-3-nitrophenol, the nitro group significantly acidifies the phenolic proton and activates the benzene (B151609) ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orgyoutube.com
The presence of an electron-withdrawing group, such as a nitro group, is crucial for SNAr to occur. youtube.com This group must be positioned ortho or para to the leaving group (in this case, the bromine atom) to effectively stabilize the negative charge of the intermediate carbanion through resonance. openstax.orgyoutube.comlibretexts.org In this compound, the nitro group is in the meta position relative to the bromine atom. This positioning is not ideal for stabilizing the intermediate that would be formed by a direct attack at the carbon bearing the bromine. openstax.orgstackexchange.com Therefore, direct SNAr reactions replacing the bromine atom are generally less favored compared to isomers where the nitro group is in the ortho or para position. openstax.orgstackexchange.com
Table 1: Factors Influencing SNAr Reactivity in Substituted Aryl Halides
| Factor | Influence on SNAr Reactivity | Rationale |
|---|---|---|
| Electron-Withdrawing Group (EWG) | Activates the ring | Stabilizes the negative charge of the Meisenheimer complex. masterorganicchemistry.com |
| Position of EWG | Ortho or Para to leaving group is most effective | Allows for direct delocalization of the negative charge onto the EWG. openstax.orgyoutube.com |
| Leaving Group Ability | F > Cl ≈ Br > I | The rate-determining step is often the nucleophilic attack, not the departure of the leaving group. researchgate.net |
| Nucleophile Strength | Stronger nucleophiles react faster | The initial attack on the aromatic ring is typically the slow step. stackexchange.com |
Reductive Transformations of the Nitro Group to Amino and Hydroxylamino Derivatives
The nitro group of this compound is readily reduced to an amino group (-NH₂) or a hydroxylamino group (-NHOH), providing a gateway to various other derivatives. wikipedia.org The choice of reducing agent and reaction conditions determines the final product.
Catalytic hydrogenation is a common and effective method. Reagents like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (e.g., H₂ gas, hydrazine) can reduce the nitro group to an amine. commonorganicchemistry.comjrfglobal.com A key consideration is the potential for dehalogenation (removal of the bromine atom), especially with Pd/C. Raney nickel is often preferred when the substrate contains halogen substituents that need to be preserved. commonorganicchemistry.com
Metal-based reductions in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, are also widely used for converting aromatic nitro compounds to anilines. commonorganicchemistry.comguidechem.com These methods are often chemoselective, leaving other functional groups intact. For instance, the reduction of a dinitro compound with tin(II) chloride can yield the corresponding 2-amino-3-nitrophenol. guidechem.com
Partial reduction to the hydroxylamine (B1172632) can be achieved using milder or more controlled conditions, for example, with zinc dust in an aqueous solution of ammonium (B1175870) chloride or through catalytic reduction with specific catalysts like rhodium on carbon. wikipedia.org
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Product | Typical Conditions | Notes |
|---|---|---|---|
| H₂/Pd-C | Amine | Methanol/Ethyl Acetate, Room Temperature | Highly efficient, but may cause dehalogenation. commonorganicchemistry.comguidechem.com |
| H₂/Raney Nickel | Amine | Ethanol, Room Temperature/Heat | Good for halogenated substrates as it is less likely to cause dehalogenation. commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Amine | Refluxing acid | A classic, cost-effective method. commonorganicchemistry.com |
| SnCl₂/HCl | Amine | Methanol, 0°C to Room Temperature | A mild and selective reagent. commonorganicchemistry.comguidechem.com |
| Zn/NH₄Cl | Hydroxylamine | Water, Room Temperature | Allows for partial reduction to the hydroxylamine stage. wikipedia.org |
Electrophilic Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and reactive towards electrophiles, particularly after deprotonation to form the corresponding phenoxide. Common reactions include etherification and esterification.
Etherification (Williamson Ether Synthesis): The phenol (B47542) can be converted to its conjugate base, a phenoxide, by treatment with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form an ether. This reaction provides a route to compounds like 2-bromo-3-nitroanisole (B183254).
Esterification: The hydroxyl group can react with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form phenyl esters. This reaction is a common method for protecting the hydroxyl group or for synthesizing molecules with specific ester functionalities.
The reactivity of the hydroxyl group is a fundamental aspect of phenol chemistry, allowing for its conversion into a wide range of derivatives. byjus.commlsu.ac.in
Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Strategies
The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. libretexts.orgnobelprize.org These reactions have become indispensable tools in modern organic synthesis due to their broad functional group tolerance and ability to construct complex molecular architectures under relatively mild conditions. nobelprize.orgnih.gov
The general catalytic cycle for many of these reactions involves three key steps:
Oxidative Addition: The aryl bromide (Ar-Br) reacts with a low-valent palladium(0) complex to form a Pd(II) intermediate (Ar-Pd-Br). nobelprize.orglibretexts.org
Transmetalation: An organometallic reagent (R-M) transfers its organic group (R) to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-R). nobelprize.orglibretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (Ar-R), regenerating the Pd(0) catalyst. nobelprize.orglibretexts.org
Common Cross-Coupling Reactions:
Suzuki Coupling: Reacts the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. nobelprize.orglibretexts.org
Stille Coupling: Utilizes an organotin compound as the coupling partner. libretexts.org
Heck Coupling: Forms a new C-C bond by reacting the aryl bromide with an alkene. nobelprize.org
Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne, typically using a copper co-catalyst. libretexts.org
Buchwald-Hartwig Amination: Forms a C-N bond by reacting the aryl bromide with an amine. libretexts.org
The efficiency of these reactions can be influenced by the electronic nature of the substituents on the aryl bromide. The electron-withdrawing nitro group can affect the rate of oxidative addition and other steps in the catalytic cycle.
Derivatization Strategies for Functional Group Interconversions
The three distinct functional groups on this compound allow for a multitude of derivatization strategies through functional group interconversion (FGI). FGI is a cornerstone of synthetic organic chemistry, enabling the transformation of one functional group into another to build molecular complexity or to modify a molecule's properties. ub.eduorganic-chemistry.org
Key interconversion strategies for this compound include:
Nitro Group Transformations: As discussed in section 5.2, the nitro group can be reduced to an amine. This amine can then be diazotized (reacting with nitrous acid) to form a diazonium salt. Diazonium salts are highly versatile intermediates that can be converted into a wide array of functional groups (e.g., -OH, -CN, -F, -Cl, -I, -H) via Sandmeyer and related reactions. libretexts.org
Hydroxyl Group Transformations: Beyond etherification and esterification (section 5.3), the hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf), which can then participate in cross-coupling reactions.
Bromine Atom Displacement: The bromine can be replaced using various methods, including the cross-coupling reactions detailed in section 5.4, or potentially through SNAr reactions under forcing conditions.
By strategically combining these transformations, chemists can use this compound as a starting material to access a diverse library of polysubstituted aromatic compounds.
Reaction Kinetics and Thermodynamic Parameters of Key Transformations
The study of reaction kinetics provides quantitative insight into the rates and mechanisms of chemical transformations. For the reactions involving this compound, kinetic data can help elucidate the influence of its substituents on reactivity.
For instance, in the reduction of nitrophenols, the reaction rate can be influenced by the position of the nitro group and the pH of the solution. Studies on the atmospheric transformation of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) have shown that they react rapidly with hydroxyl radicals, with 2-nitrophenol being slightly more reactive than its 4-nitro isomer. researchgate.net The kinetics of such reactions are often studied using techniques like competitive rate experiments or by monitoring the disappearance of the reactant over time. researchgate.net
In palladium-catalyzed coupling reactions, kinetic studies can help identify the rate-determining step of the catalytic cycle. The electronic properties of the aryl halide substrate play a critical role; electron-withdrawing groups can influence the rate of oxidative addition, which is often the first step in the cycle.
While specific kinetic and thermodynamic data for this compound are not widely published, data from related compounds like other nitrophenols or bromonitrobenzenes can provide valuable approximations and insights into its expected reactivity. researchgate.netresearchgate.net
Mechanistic Investigations of Complex Synthetic Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic investigations often employ a combination of experimental techniques and computational modeling.
Palladium-Catalyzed Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied. nobelprize.orgruhr-uni-bochum.de Investigations using techniques like in-situ spectroscopy and Density Functional Theory (DFT) calculations have helped to map out the energies of intermediates and transition states throughout the catalytic cycle. ruhr-uni-bochum.de These studies have revealed details about the oxidative addition, transmetalation, and reductive elimination steps, including the role of ligands in stabilizing the palladium catalyst.
Nucleophilic Aromatic Substitution: The mechanism of SNAr reactions is well-established, proceeding through a Meisenheimer complex. openstax.orgyoutube.com The stability of this intermediate, which is critical for the reaction to proceed, can be investigated computationally. Isotopic labeling experiments can also provide evidence for the reaction pathway. For example, labeling the carbon atom attached to the leaving group can help distinguish between the SNAr mechanism and an alternative pathway involving a benzyne (B1209423) intermediate. youtube.com
Reductive Transformations: The reduction of nitro groups can proceed through various intermediates, including nitroso and hydroxylamino species. mdpi.com Mechanistic studies on these reductions, particularly chemoselective reductions, have explored how certain functional groups can direct the reaction. For example, recent research has shown that in the reduction of o-nitrophenols with borane-THF, the phenolic hydroxyl group plays a key role in transferring a hydride to the adjacent nitro group through a cyclic transition state, leading to high selectivity. jrfglobal.com
These mechanistic investigations provide a deeper understanding of the factors that control the reactivity and selectivity of transformations involving complex molecules like this compound.
Applications of 2 Bromo 3 Nitrophenol in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The distinct reactivity of the functional groups in 2-Bromo-3-nitrophenol makes it an ideal starting material for the construction of intricate molecular architectures. The hydroxyl group can be readily converted into an ether or ester, while the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions. The bromo substituent serves as a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse carbon-based fragments.
One notable example of its application is in the synthesis of biaryl compounds. For instance, this compound can be a precursor to 2-f2'-Nitro-6'-pyridin-4-yl-biphenyl-4-yloxymethyl)-quinoline, a complex molecule featuring a biphenyl (B1667301) core. This synthesis would typically involve the protection of the phenolic hydroxyl group, followed by a Suzuki coupling reaction to form the biphenyl linkage, and subsequent deprotection and further functionalization. The presence of the nitro group in the ortho position to the bromine atom can influence the electronic properties of the molecule, thereby affecting the reactivity and outcome of such coupling reactions.
Building Block for Pharmaceutical Intermediates and Drug Scaffolds
The structural motif of a substituted nitrophenol is prevalent in many biologically active molecules, and this compound serves as a key starting material for the synthesis of various pharmaceutical intermediates and drug scaffolds. The ability to selectively modify its functional groups allows for the creation of a diverse library of compounds for drug discovery programs.
A significant application of structurally related compounds is in the development of kinase inhibitors. For example, a key intermediate for the synthesis of PI3K/mTOR inhibitors, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, highlights the importance of the bromo-nitro aromatic core. acs.orgchemicalbook.com The synthesis of this intermediate involves the reaction of 6-bromo-4-chloro-3-nitroquinoline (B1343797) with 2-(4-aminophenyl)-2-methylpropanenitrile. chemicalbook.com While not directly starting from this compound, this example underscores the utility of this substitution pattern in the construction of complex heterocyclic systems that are central to the development of modern therapeutics, particularly in oncology. researchgate.netquora.comnih.gov The PI3K/Akt/mTOR signaling pathway is crucial in regulating cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. researchgate.netgoogleapis.com
Synthesis of Agrochemicals and Specialized Chemicals
The development of new agrochemicals with improved efficacy and reduced environmental impact is a continuous effort in the chemical industry. Nitrophenols and their derivatives have historically been used in the synthesis of pesticides. googleapis.com this compound, with its reactive sites, can be utilized as a precursor for the synthesis of novel herbicides, fungicides, and insecticides.
A relevant example in the realm of specialized chemicals with antimicrobial properties is the synthesis of Bronopol (2-bromo-2-nitro-1,3-propanediol). While the industrial synthesis of Bronopol does not directly start from this compound, it showcases the utility of bromination and nitration reactions in the creation of potent antimicrobial agents used in a variety of applications, including as a preservative in cosmetics and in water treatment. google.comgoogle.comgoogle.com The synthesis of such specialized chemicals often relies on the availability of versatile starting materials like substituted nitrophenols.
Utility in Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The functional groups of this compound provide multiple avenues for its incorporation into various heterocyclic systems. The reduction of the nitro group to an amine, followed by condensation reactions with dicarbonyl compounds or other suitable reagents, can lead to the formation of a wide range of nitrogen-containing heterocycles.
For instance, the amino derivative of this compound can serve as a precursor for the synthesis of substituted benzothiazoles. The general synthesis of 2-substituted benzothiazoles often involves the reaction of 2-aminothiophenol (B119425) with various electrophiles. google.comrsc.orgnih.gov By analogy, a bromo-substituted aminophenol could be converted to the corresponding aminothiophenol and then cyclized to form a bromo-substituted benzothiazole (B30560) derivative. These benzothiazole scaffolds are known to exhibit a broad spectrum of biological activities. rsc.org
Role in Catalytic Reactions and Metal-Organic Chemistry
In the field of catalysis, nitrophenols are often used as substrates in reduction reactions to produce the corresponding aminophenols, which are valuable industrial intermediates. The catalytic hydrogenation of nitrophenols is a widely studied process, often employing catalysts based on noble metals like palladium and platinum, as well as more sustainable alternatives. google.comrsc.orgscribd.comuctm.edu While specific studies on the catalytic reduction of this compound are not extensively documented in the readily available literature, the general principles of nitrophenol hydrogenation would apply. The presence of the bromine atom might influence the catalyst's activity and selectivity.
Biological Activity and Mechanistic Investigations of 2 Bromo 3 Nitrophenol Derivatives
In Vitro Antimicrobial Activity Assessments
Derivatives of nitrophenols and halogenated phenols have been a subject of interest in the search for new antimicrobial agents. The antimicrobial efficacy of such compounds is often attributed to their ability to disrupt cellular processes in microorganisms.
Research into nitro-containing compounds has demonstrated their potential as anti-infective agents. The nitro group is a key pharmacophore in several clinically used drugs. The antimicrobial action is often linked to the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitroso and superoxide (B77818) species. These intermediates can covalently bind to and damage cellular macromolecules like DNA, ultimately leading to cell death. encyclopedia.pub
Studies on various nitroaromatic derivatives have shown significant activity against a range of pathogens. For instance, certain mono-halogenated nitro-compounds have exhibited anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 62.5 μg/mL. researchgate.net The presence of halogen atoms, such as bromine, can enhance the lipophilicity of the molecule, potentially facilitating its passage through the bacterial cell membrane.
The general findings for related phenolic and nitroaromatic compounds suggest that derivatives of 2-bromo-3-nitrophenol could possess noteworthy antimicrobial properties. The combination of a bromo and a nitro group on the phenol (B47542) ring presents a unique electronic and steric profile that may confer potent activity against various bacterial and fungal strains.
Table 1: Examples of In Vitro Antimicrobial Activity of Related Nitro- and Bromo-Substituted Compounds
| Compound Class | Test Organism | Activity | Reference |
|---|---|---|---|
| Mono-halogenated nitro-compounds | Staphylococcus aureus | MIC: 15.6–62.5 µg/mL | researchgate.net |
| Nitro-derivatives with halogenation | Candida spp. | MFC: 15.6–500 µg/mL | researchgate.net |
| Nitrated benzothiazoles | Pseudomonas aeruginosa | Significant Inhibition | encyclopedia.pub |
In Vitro Antiproliferative Activity Studies
The quest for novel anticancer agents has led to the investigation of a wide array of synthetic and natural compounds. Bromophenol derivatives, in particular, have emerged as a class of molecules with significant potential in this area.
A study focused on synthesized methylated and acetylated derivatives of natural bromophenols revealed their antioxidant and anticancer activities. nih.gov While specific data on this compound derivatives is not detailed, the findings for other bromophenol derivatives offer valuable insights. For instance, certain synthesized bromophenol derivatives were shown to inhibit the viability and induce apoptosis of leukemia K562 cells. nih.gov
Furthermore, investigations into other classes of nitro-containing compounds, such as 2-glyco-3-nitro-1,2-dihydroquinolines and quinolines, have demonstrated their antiproliferative activity against a panel of human solid tumor cell lines, with activity in the low micromolar range. researchgate.net This suggests that the nitro group can be a crucial component for cytotoxic activity. The combination of a bromine atom and a nitro group on a phenolic scaffold could, therefore, lead to compounds with potent antiproliferative effects.
Table 2: In Vitro Antiproliferative Activity of Selected Bromophenol and Nitro-Compound Derivatives
| Compound Derivative | Cell Line | Effect | Reference |
|---|---|---|---|
| Methylated/Acetylated Bromophenols | Leukemia K562 | Inhibition of viability, induction of apoptosis | nih.gov |
| 2-glyco-3-nitro-1,2-dihydroquinolines | Human solid tumor cell lines | GI50 values in the low micromolar range | researchgate.net |
| Naproxen derivative with -NO2 group | MCF-7 | Weak antiproliferative activity | jksus.org |
| Naproxen derivative with -Br group | MCF-7 | No significant toxicity | jksus.org |
Note: This table includes data from related bromophenol and nitro-compound derivatives to highlight the potential antiproliferative activities of the this compound scaffold.
Structure-Activity Relationship (SAR) Studies of Phenolic Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For phenolic derivatives, the nature, number, and position of substituents on the aromatic ring play a critical role in determining their biological effects.
The antimicrobial and antiproliferative activities of phenols are significantly influenced by the presence of electron-withdrawing groups like the nitro group (-NO2) and halogens like bromine (-Br). The inhibitory power of nitrophenols and halophenols is often a function of the mobility of the phenolic proton; a lower pKa is generally favorable for activity. documentsdelivered.com However, chelation with a substituent in the ortho position can weaken this inhibitory activity. documentsdelivered.com
Liposolubility is another critical factor, as it governs the penetration of the molecule into the cell. documentsdelivered.com The introduction of a bromine atom generally increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes.
For nitro-aromatic compounds, the concerted influence of several structural and electronic factors makes the development of SAR a complex challenge. researchgate.net However, it is generally understood that the electronic properties conferred by the nitro group are pivotal for their biological activity. The position of the nitro group relative to the hydroxyl group and the bromine atom in this compound derivatives would be expected to significantly impact their activity profile.
Enzyme Inhibition and Mechanistic Pathways (e.g., nitroreductase activity)
The biological activities of many nitroaromatic compounds are intrinsically linked to their metabolism within target cells or organisms. A key mechanistic pathway involves the enzymatic reduction of the nitro group, a reaction often catalyzed by a class of enzymes known as nitroreductases.
Nitroreductases are flavoenzymes that can reduce nitro groups using NADH or NADPH as electron donors. This reduction can proceed through a one-electron or a two-electron pathway. The one-electron reduction produces a nitro anion radical, which, in the presence of oxygen, can generate reactive oxygen species (ROS) and regenerate the parent nitro compound in a futile cycle. The two-electron reduction, on the other hand, leads to the formation of nitroso and hydroxylamine (B1172632) intermediates, and ultimately the corresponding amine. These reduced metabolites are often the species responsible for the compound's biological effect, including cytotoxicity and mutagenicity.
Molecular Docking and Computational Ligand-Receptor Interaction Analysis
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This in silico approach provides valuable insights into the molecular basis of a compound's biological activity and can guide the design of more potent and selective derivatives.
For derivatives of this compound, molecular docking studies could be employed to elucidate their potential interactions with various biological targets, such as bacterial enzymes or proteins involved in cell proliferation. For instance, docking studies of 2-amino-3-bromo-5-nitropyridine, a structurally related compound, were used to predict its preferred binding orientation and activity as a dihydrofolate synthase inhibitor. nih.gov
The analysis of ligand-receptor interactions typically involves identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. In the case of this compound derivatives, the hydroxyl group can act as a hydrogen bond donor and acceptor, the nitro group can participate in hydrogen bonding and electrostatic interactions, and the bromine atom can form halogen bonds or engage in hydrophobic interactions.
Computational studies, including the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potentials (MEP), can further aid in understanding the reactivity and interaction propensity of these molecules. jksus.org Such analyses can help in rationalizing the observed structure-activity relationships and in the design of new derivatives with improved biological profiles.
Environmental Chemistry and Degradation Pathways of 2 Bromo 3 Nitrophenol
Photolytic Degradation Mechanisms in Aquatic Environments
In aquatic systems, photolysis, or the breakdown of compounds by light, is a significant degradation pathway for nitrophenols. cdc.gov This process is most effective in near-surface waters where sunlight can penetrate. cdc.gov The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days, while in fresh water, the photolysis half-life can range from one to eight days. cdc.gov
The process of photocatalytic degradation, often enhanced by the presence of semiconductors like titanium dioxide (TiO2), involves the generation of highly reactive hydroxyl radicals. researchgate.netcnr.it These radicals initiate the primary attack on the nitrophenol molecule, leading to the hydroxylation of the aromatic ring. researchgate.netcnr.it This initial step forms intermediates such as dihydroxynitrobenzenes. researchgate.net Subsequent reactions lead to the opening of the aromatic ring, followed by the slower oxidation of the resulting aliphatic compounds. researchgate.netcnr.it Ultimately, this process can lead to the complete mineralization of the organic substrate into carbon dioxide, water, and inorganic ions like nitrate (B79036) and ammonium (B1175870). researchgate.net Under UV radiation, dissolved ozone can also interact with water to produce hydroxyl radicals, which significantly enhance the removal efficiency of nitrophenols. nih.gov
Microbial Biodegradation Pathways and Metabolic Transformations
Microbial catabolism is a crucial mechanism for the breakdown of halogenated nitrophenols in the environment. cas.cnnih.gov The presence of both a nitro group and a halogen on the aromatic ring makes these compounds generally resistant to degradation, a characteristic known as recalcitrance. researchgate.net However, numerous microorganisms have evolved pathways to utilize these compounds as sources of carbon and energy. nih.gov
The biodegradation of nitrophenols can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the pathways differ significantly.
Aerobic Degradation: In the presence of oxygen, bacteria typically employ oxidative pathways. researchgate.net The initial step often involves the action of monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring and can lead to the removal of the nitro group as nitrite. asm.org For instance, the aerobic degradation of phenol (B47542), a related compound, is initiated by phenol hydroxylase, which converts it to catechol. frontiersin.org Catechol then undergoes ring cleavage via either the ortho- or meta-pathway, eventually funneling the intermediates into the tricarboxylic acid (TCA) cycle. frontiersin.org The half-life for 4-nitrophenol (B140041) in topsoil under aerobic conditions can be as short as one to three days. cdc.gov
Anaerobic Degradation: Under anaerobic conditions, the primary initial step is often the reduction of the nitro group (-NO2) to an amino group (-NH2). This process is generally slower than aerobic degradation. cdc.gov For example, the half-life of 4-nitrophenol in topsoil can increase to around 14 days under anaerobic conditions. cdc.gov The anaerobic process for phenol degradation involves carboxylation as an initial step, followed by further degradation to acetyl-CoA and carbon dioxide. researchgate.net
A diverse range of bacteria and fungi have been identified with the ability to degrade nitrophenols and their halogenated derivatives. researchgate.netnih.govmdpi.com
Microbial Strains: Bacterial genera known to be involved in nitrophenol biodegradation include Pseudomonas, Arthrobacter, Rhodococcus, Burkholderia, Cupriavidus, Moraxella, and Bacillus. mdpi.comiwaponline.comnih.gov For example, Arthrobacter protophormiae RKJ100 has been studied for its potential in the bioremediation of p-nitrophenol contaminated soil. nih.gov The fungus Caldariomyces fumago has shown high efficiency in degrading chlorinated and fluorinated nitrophenols, demonstrating the potential of mycoremediation. mdpi.com
Interactive Table: Microbial Strains Involved in Nitrophenol Degradation
| Genus | Species/Strain | Degraded Compound(s) | Reference |
|---|---|---|---|
| Cupriavidus | sp. strain CNP-8 | 2,6-dibromo-4-nitrophenol | cas.cn |
| Arthrobacter | protophormiae RKJ100 | p-Nitrophenol | nih.gov |
| Rhodococcus | opacus SAO101 | p-Nitrophenol | researchgate.net |
| Pseudomonas | putida 1274 | p-Nitrophenol | nih.gov |
| Caldariomyces | fumago | 2-chloro-4-nitrophenol, 5-fluoro-2-nitrophenol | mdpi.com |
Enzymes: The key enzymes initiating the degradation are typically oxygenases. Monooxygenases catalyze the hydroxylation of the aromatic ring, which can lead to the elimination of the nitro group. cas.cnnih.gov For example, HnpA, a FADH2-dependent monooxygenase from Cupriavidus sp. strain CNP-8, catalyzes the sequential denitration and debromination of 2,6-dibromo-4-nitrophenol. cas.cnDioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, often leading to ring cleavage. frontiersin.orgnih.gov For instance, catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are key enzymes in the ortho- and meta-cleavage pathways of catechol, a common intermediate. frontiersin.org Flavin-dependent monooxygenases are also involved in the dehalogenation of halogenated phenols. nih.gov
Two primary aerobic biodegradation pathways for p-nitrophenol (PNP) have been extensively studied: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. frontiersin.org
Hydroquinone Pathway: This pathway is common in Gram-negative bacteria like Moraxella spp. iwaponline.comnih.gov It involves an initial monooxygenase-catalyzed removal of the nitro group to form hydroquinone. nih.gov Hydroquinone is then cleaved by a dioxygenase and further metabolized. nih.govfrontiersin.org The intermediates can include benzoquinone and maleylacetate. frontiersin.org
Hydroxyquinol (or 1,2,4-Benzenetriol) Pathway: This pathway is often found in Gram-positive bacteria such as Arthrobacter and Rhodococcus species. iwaponline.comresearchgate.net In this route, PNP is first converted to 4-nitrocatechol, which is then transformed into 1,2,4-benzenetriol (B23740) (hydroxyquinol). tandfonline.com The aromatic ring of hydroxyquinol is subsequently cleaved. researchgate.net For halogenated nitrophenols like 2,6-dibromo-4-nitrophenol, degradation by Cupriavidus sp. CNP-8 proceeds through the intermediate 6-bromohydroxyquinol, which then undergoes ring-cleavage. cas.cn
Ultimately, both pathways lead to intermediates that can enter central metabolic pathways like the TCA cycle, resulting in complete mineralization to CO2, water, and inorganic ions. nih.gov
Bioremediation Potential and Strategies for Environmental Contamination
Bioremediation offers a promising, cost-effective, and environmentally friendly approach to cleaning up sites contaminated with nitrophenols. researchgate.netnih.gov This strategy harnesses the metabolic capabilities of microorganisms to degrade these toxic compounds. nih.gov
Several bioremediation techniques have been explored:
Bioaugmentation : This involves introducing specific, highly efficient microbial strains or consortia into the contaminated environment to enhance the degradation rate. acs.orgoup.com For example, the introduction of Arthrobacter protophormiae RKJ100 has been shown to rapidly deplete PNP in contaminated soil under optimized conditions of pH, temperature, and moisture. acs.org
Immobilization : To improve the stability and activity of the introduced microorganisms, they can be immobilized on carrier materials like corncob powder or calcium alginate. researchgate.netacs.org Immobilized cells often show enhanced degradation efficiency and better survival in the harsh conditions of a contaminated site. acs.org
Co-metabolism : In some cases, the presence of a more easily degradable carbon source (a co-substrate) can stimulate the growth of microbial populations, which then co-metabolically degrade the target pollutant. nih.gov For instance, using molasses as a cheap carbon source can help prepare a robust inoculum for bioremediation. nih.gov
Field studies have demonstrated the effectiveness of these strategies. A study using Arthrobacter protophormiae RKJ100 showed that bioaugmentation could lead to the complete degradation of PNP in natural environmental conditions, highlighting the real-world applicability of this technology. acs.org
Q & A
Q. What are the standard methods for synthesizing 2-Bromo-3-nitrophenol, and how are intermediates purified?
- Methodological Answer : Bromination of nitrophenol derivatives typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in acidic or polar aprotic solvents (e.g., acetic acid or DCM). For this compound, regioselective bromination is guided by the nitro group’s meta-directing properties. Post-synthesis, purification involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Physical properties such as boiling point (248°C) and density (1.881 g/cm³) aid in identifying pure fractions .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons adjacent to nitro and bromo groups show distinct deshielding (δ 7.5–8.5 ppm).
- IR Spectroscopy : Stretching frequencies for -NO₂ (~1520 cm⁻¹) and C-Br (~600 cm⁻¹).
- GC-MS : Molecular ion peaks at m/z 218 (M⁺) confirm molecular weight. Cross-reference with CAS 101935-40-4 for validation .
Q. What solvents are optimal for dissolving this compound in experimental setups?
- Methodological Answer : The compound’s high density (1.881 g/cm³) and polar nitro/bromo groups suggest solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., chloroform). Limited solubility in water necessitates pre-dissolution in organic phases for aqueous reactions .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store at 0–6°C in amber glass to prevent photodegradation. The flash point (104°C) indicates thermal stability below this threshold. Avoid contact with reducing agents due to the nitro group’s reactivity .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Methodological Answer : Competing bromination at ortho/para positions (relative to nitro) may occur. To enhance meta-selectivity:
- Use bulky directing groups or Lewis acids (e.g., FeCl₃) to sterically hinder undesired positions.
- Optimize reaction temperature (e.g., 0–5°C slows competing pathways).
- Validate regiochemistry via NOESY NMR or X-ray crystallography .
Q. How to resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in aromatic proton splitting (e.g., coupling constants) may arise from solvent effects or substituent electronic interactions. Mitigation strategies:
- Compare spectra in deuterated DMSO vs. CDCl₃.
- Use computational tools (DFT calculations) to predict/assign signals .
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The bromo group acts as a leaving site for palladium-catalyzed coupling with boronic acids. Key steps:
- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
- Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol).
- Monitor reaction progress via TLC (Rf shift post-coupling) .
Q. How to design photodegradation studies for this compound?
- Methodological Answer :
- Expose solutions to UV light (254–365 nm) and analyze degradation kinetics via HPLC.
- Track nitro group reduction products (e.g., aminophenol derivatives) using LC-MS.
- Compare degradation rates in aerobic vs. anaerobic conditions .
Q. What safety protocols are critical for handling this compound in multi-step syntheses?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats) due to toxicity (H302 hazard code).
- Neutralize waste with 10% NaOH before disposal.
- Monitor air quality for bromine/nitrogen oxide byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
